3-(Dimethylamino)-1-(1-ethyl-2,4-dimethyl-1H-imidazol-5-yl)prop-2-en-1-one
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Overview
Description
3-(Dimethylamino)-1-(1-ethyl-2,4-dimethyl-1H-imidazol-5-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(1-ethyl-2,4-dimethyl-1H-imidazol-5-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.
Alkylation: The imidazole ring can be alkylated using ethyl halides under basic conditions.
Dimethylamino group introduction: This step involves the reaction of the intermediate with dimethylamine.
Formation of the enone structure: This can be achieved through aldol condensation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(1-ethyl-2,4-dimethyl-1H-imidazol-5-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-ethyl-2,4-dimethyl-1H-imidazol-5-yl)ethanone
- 3-(Dimethylamino)-1-(1-methyl-2,4-dimethyl-1H-imidazol-5-yl)prop-2-en-1-one
Uniqueness
3-(Dimethylamino)-1-(1-ethyl-2,4-dimethyl-1H-imidazol-5-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the imidazole ring and the presence of the dimethylamino group. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C12H19N3O |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-1-(3-ethyl-2,5-dimethylimidazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C12H19N3O/c1-6-15-10(3)13-9(2)12(15)11(16)7-8-14(4)5/h7-8H,6H2,1-5H3/b8-7+ |
InChI Key |
UEQLQTQAQPXTHB-BQYQJAHWSA-N |
Isomeric SMILES |
CCN1C(=NC(=C1C(=O)/C=C/N(C)C)C)C |
Canonical SMILES |
CCN1C(=NC(=C1C(=O)C=CN(C)C)C)C |
Origin of Product |
United States |
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